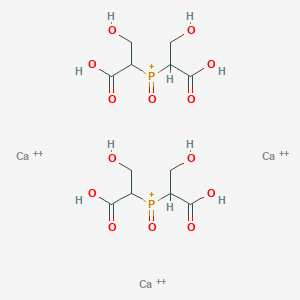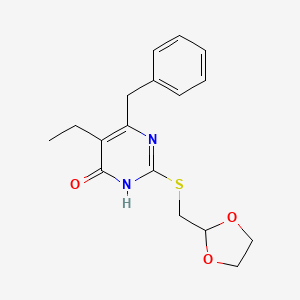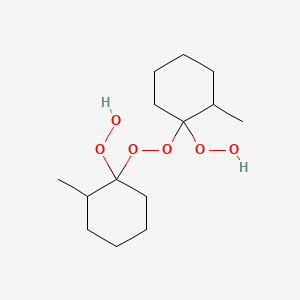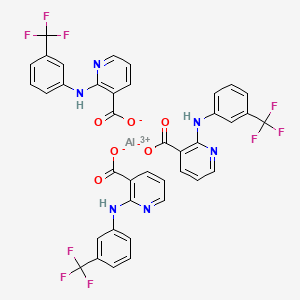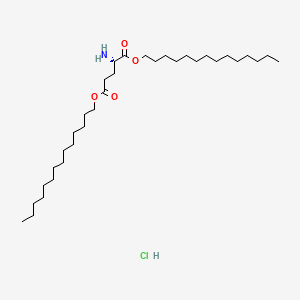
L-Glutamic acid, diteradecyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, diteradecyl ester, hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the esterification of L-glutamic acid with diteradecyl alcohol and the formation of a hydrochloride salt. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, diteradecyl ester, hydrochloride typically involves the esterification of L-glutamic acid with diteradecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-glutamic acid and diteradecyl alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain the pure ester, which is subsequently converted to the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, diteradecyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding L-glutamic acid and diteradecyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-glutamic acid and diteradecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the ester and alcohol components.
Aplicaciones Científicas De Investigación
L-Glutamic acid, diteradecyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biochemical pathways and as a model compound for understanding esterification and hydrolysis reactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which L-Glutamic acid, diteradecyl ester, hydrochloride exerts its effects involves its interaction with various molecular targets. The ester group can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. The diteradecyl group may interact with lipid membranes, affecting membrane fluidity and permeability. The hydrochloride salt form enhances the compound’s solubility in aqueous solutions, facilitating its use in various applications.
Comparación Con Compuestos Similares
L-Glutamic acid, diteradecyl ester, hydrochloride can be compared with other similar compounds such as:
L-Glutamic acid diethyl ester hydrochloride: Similar esterification but with shorter alkyl chains, leading to different solubility and reactivity properties.
L-Glutamic acid dimethyl ester hydrochloride: Even shorter alkyl chains, used in different synthetic applications.
L-Glutamic acid di-tert-butyl ester hydrochloride: Contains bulky tert-butyl groups, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
125401-72-1 |
|---|---|
Fórmula molecular |
C33H66ClNO4 |
Peso molecular |
576.3 g/mol |
Nombre IUPAC |
ditetradecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C33H65NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-32(35)28-27-31(34)33(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31H,3-30,34H2,1-2H3;1H/t31-;/m0./s1 |
Clave InChI |
NLWSHQKCWPATQP-YNMZEGNTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCC)N.Cl |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


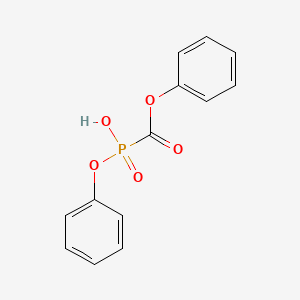
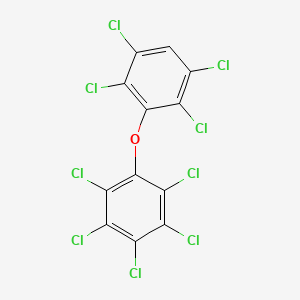
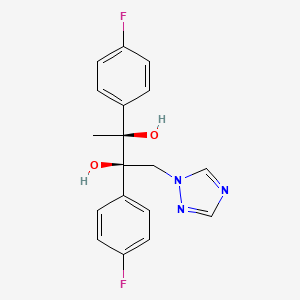
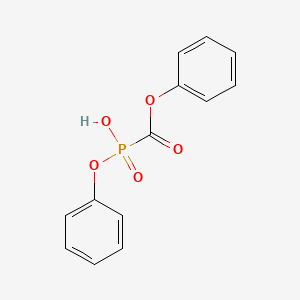


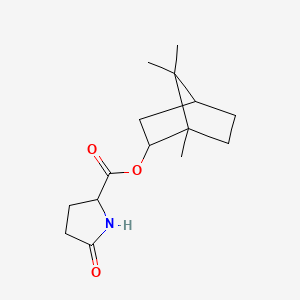
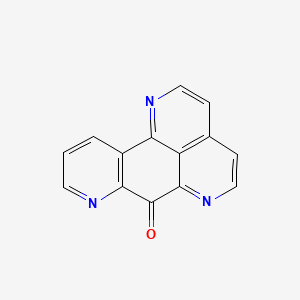
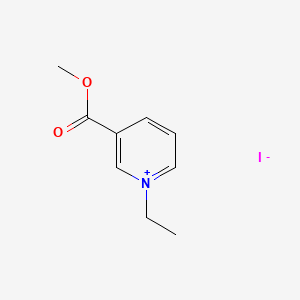
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
